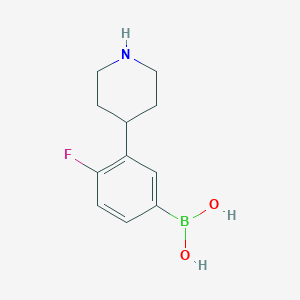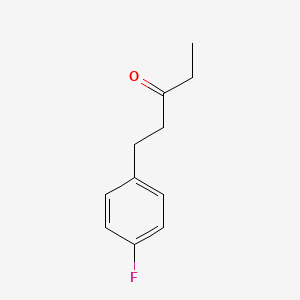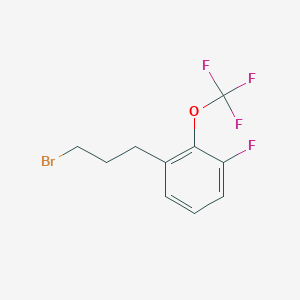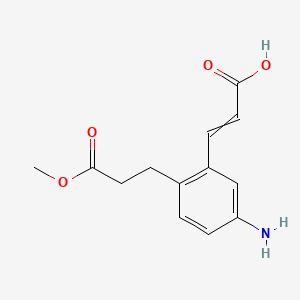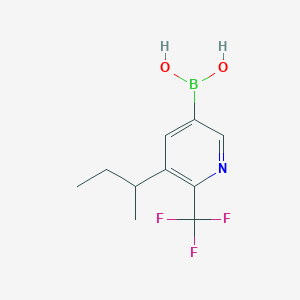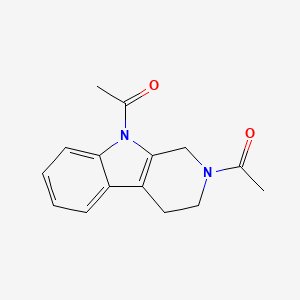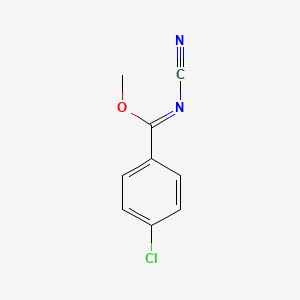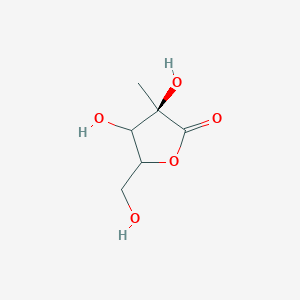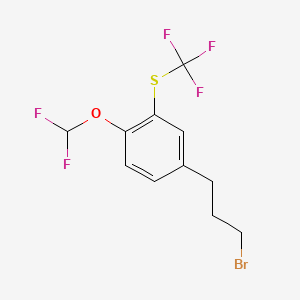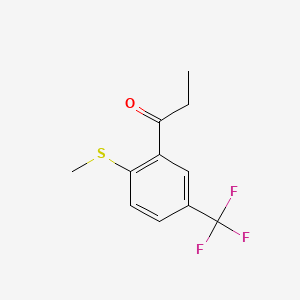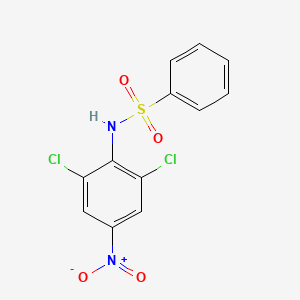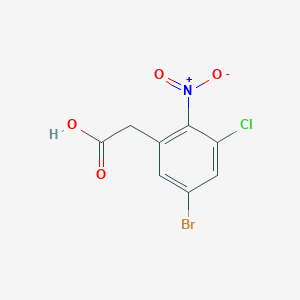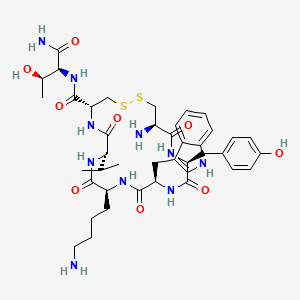
H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2 is a synthetic peptide with a specific sequence of amino acids. Peptides like this one are often used in various fields of scientific research due to their ability to mimic natural biological processes. This particular peptide sequence includes cysteine, tyrosine, D-tryptophan, lysine, valine, and threonine, which are all amino acids that play crucial roles in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as HBTU, HATU, or DIC, and deprotection steps to remove protecting groups .
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of coupling and deprotection, ensuring high efficiency and consistency. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2: can undergo various chemical reactions, including:
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Atmospheric oxygen, potassium ferricyanide, or hydrogen peroxide can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions include disulfide-bridged peptides, reduced peptides with free thiol groups, and substituted peptides with modified side chains.
Scientific Research Applications
H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2: has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of functionalized textiles and biomaterials.
Mechanism of Action
The mechanism of action of H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2 involves its ability to interact with specific molecular targets, such as proteins and enzymes. The peptide can mimic natural ligands, binding to receptors or active sites and modulating biological pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity .
Comparison with Similar Compounds
Similar Compounds
H-Cys-Gly-Trp-Lys-NH2: A shorter peptide with similar amino acid composition.
H-Aox-Gly-Trp-Lys-NH2: Another peptide with a similar sequence but different functional groups.
Uniqueness
H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2: is unique due to its specific sequence and the presence of D-tryptophan, which can confer different biological properties compared to peptides with L-tryptophan. The inclusion of cysteine residues allows for the formation of disulfide bonds, providing structural stability and functional versatility.
Properties
Molecular Formula |
C41H58N10O9S2 |
|---|---|
Molecular Weight |
899.1 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-19-amino-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C41H58N10O9S2/c1-21(2)33-41(60)49-32(40(59)51-34(22(3)52)35(44)54)20-62-61-19-27(43)36(55)47-30(16-23-11-13-25(53)14-12-23)38(57)48-31(17-24-18-45-28-9-5-4-8-26(24)28)39(58)46-29(37(56)50-33)10-6-7-15-42/h4-5,8-9,11-14,18,21-22,27,29-34,45,52-53H,6-7,10,15-17,19-20,42-43H2,1-3H3,(H2,44,54)(H,46,58)(H,47,55)(H,48,57)(H,49,60)(H,50,56)(H,51,59)/t22-,27+,29+,30+,31-,32+,33+,34+/m1/s1 |
InChI Key |
XHOHWWRMUZZFIK-GWPMYIHNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)N)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)N)C(=O)NC(C(C)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


